molecular formula C9H13ClN2O2 B1449032 Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride CAS No. 1803592-87-1

Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride

Cat. No. B1449032
CAS RN: 1803592-87-1
M. Wt: 216.66 g/mol
InChI Key: RVMFBGBCWPAMMJ-UHFFFAOYSA-N
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Description

“Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O2 . It is related to “Ethyl[(2-nitrophenyl)methyl]amine hydrochloride”, which has a similar structure .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “2-(2-NITROPHENYL)ETHANAMINE” from “2-Nitrophenylacetonitrile” has been described . Additionally, a procedure for the synthesis of “METHYLAMINE HYDROCHLORIDE” has been detailed, which could potentially be adapted for the synthesis of "Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride" .


Molecular Structure Analysis

The molecular structure of “Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride” can be inferred from its molecular formula C9H13ClN2O2. It contains a methylamine group attached to a 2-nitrophenyl ethyl group, and it is in the form of a hydrochloride salt . The exact structure can be confirmed using techniques such as NMR and HPLC .


Chemical Reactions Analysis

Amines, including “Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride”, can participate in a variety of chemical reactions. They can act as nucleophiles, reacting with electrophiles such as acid chlorides . They can also undergo reactions with sulfonyl groups to form sulfonamides .

Scientific Research Applications

Synthesis Applications

  • Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride and related compounds are utilized in synthesizing new chemical structures. For instance, it's involved in the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside, and various amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Kinetic Studies

  • These compounds are used in kinetic studies to understand reaction mechanisms, as in the investigation of pyridinolysis of alkyl aryl thionocarbonates (Castro et al., 1997).

Preparation of Derivatives

  • Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride plays a role in preparing 4H-furo[3,2-b]indole-2-carboxylic acid derivatives, showcasing its versatility in chemical syntheses (Tanaka et al., 1979).

Labelled Compound Preparation

  • The compound is used in the preparation of enriched isotopes like N-methyl-2-(4-nitrophenoxy)-ethan[15N]amine for research in various fields, including pharmacology and biochemistry (Yilmaz & Shine, 1988).

Environmental Research

  • It's involved in environmental research, such as studying the complete oxidation of certain substances in water using photoassisted Fenton reactions (Pignatello & Sun, 1995).

Study of Catalytic Reactions

  • The compound assists in understanding the mechanisms of general basic catalysis of ester hydrolysis, contributing to broader knowledge in organic chemistry (Bender & Turnquest, 1957).

Drug Development

  • It has applications in drug development, such as in the synthesis of cerebral vasodilators for potential therapeutic uses (Higuchi et al., 1975).

Fluorine Chemistry

  • The compound is important in fluorine chemistry, as seen in the synthesis of fluorobutanoic acid derivatives, which are significant in medicinal chemistry (Buss et al., 1998).

Pharmacological Investigations

  • Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride is used in synthesizing and studying pharmacologically active compounds, as demonstrated in research on optically active pyridinedicarboxylate hydrochloride (Ashimori et al., 1991).

Enantioselective Catalysis

  • The compound is utilized in studies on enantioselective catalysis, which is crucial in developing pharmaceuticals and fine chemicals (Huang & Jacobsen, 2006).

Safety And Hazards

The safety data sheet for a similar compound, “4-Nitrophenethylamine hydrochloride”, indicates that it is classified as a combustible solid. It should be stored properly and handled with personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

N-methyl-2-(2-nitrophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-10-7-6-8-4-2-3-5-9(8)11(12)13;/h2-5,10H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMFBGBCWPAMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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